1-Benzyl-5,5-dimethylpyrrolidin-3-amine
Overview
Description
1-Benzyl-5,5-dimethylpyrrolidin-3-amine is a chemical compound with the CAS Number: 1152112-22-5 . It has a molecular weight of 204.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m1/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Diastereoselectivity in Radical Cyclization
Crich and Ranganathan (2002) demonstrated the use of derivatives similar to 1-Benzyl-5,5-dimethylpyrrolidin-3-amine in the cyclization of alkene radical cations, leading to the formation of pyrrolidines with moderate to high diastereoselectivity. This research highlights the role of amine backside attack on the initial contact ion pair generated by radical ionic fragmentation in determining diastereoselectivity (Crich & Ranganathan, 2002).
Complex Formation and Characterization
Amirnasr et al. (2002) explored the synthesis and characterization of complexes involving pyrrolidine, among other amines, with the compound acting as a ligand. This study underscores the structural diversity attainable with pyrrolidin-3-amine derivatives, providing insights into their potential as ligands in coordination chemistry (Amirnasr, Schenk, & Meghdadi, 2002).
Advanced Organic Synthesis
Research by Fleck et al. (2003) showcased the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for antibiotic development. This illustrates the critical role of this compound and its derivatives in the creation of bioactive compounds, emphasizing its importance in pharmaceutical synthesis (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Catalysis and Green Chemistry
A study by Rahmani et al. (2018) demonstrated the efficient synthesis of pyridine-pyrimidines using a multicomponent reaction catalyzed by an ionic liquid supported on nanosilica. This research not only highlights the versatility of this compound derivatives in catalysis but also their potential in promoting sustainable chemical processes (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).
Material Science Applications
Xu et al. (2017) utilized pyrrolidinones, synthesized from reductive amination involving primary amines like this compound, for various applications including surfactants and solvents. This study emphasizes the compound's role in synthesizing materials with potential applications in industry and technology (Xu, Yan, Jiang, Liu, & Zhang, 2017).
Safety and Hazards
properties
IUPAC Name |
1-benzyl-5,5-dimethylpyrrolidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(2)8-12(14)10-15(13)9-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVCYZIOOMXPOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1CC2=CC=CC=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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